N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide

Description

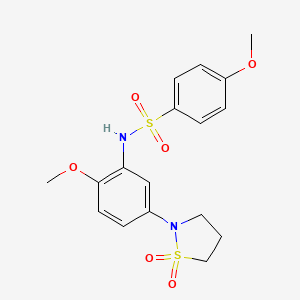

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a substituted phenyl group. This compound is structurally characterized by:

- A sulfonamide backbone (benzenesulfonamide) with a 4-methoxy substituent.

- A 1,1-dioxidoisothiazolidin-2-yl group at position 5 of the 2-methoxyphenyl ring.

Sulfonamides are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The 1,1-dioxidoisothiazolidine moiety in this compound is a sulfone-containing heterocycle, which may enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-14-5-7-15(8-6-14)27(22,23)18-16-12-13(4-9-17(16)25-2)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEONGTUWLYHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a dioxidoisothiazolidin moiety, methoxyphenyl groups, and a sulfonamide functional group, which contribute to its diverse biological activities. This article provides an overview of its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features several important functional groups:

- Dioxidoisothiazolidin moiety : Imparts unique redox properties.

- Methoxy groups : Enhance lipophilicity and potentially improve binding interactions.

- Sulfonamide group : Known for its biological activity, particularly in antimicrobial applications.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced cell proliferation in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various sulfonamides, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfa drugs, suggesting enhanced efficacy.

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced G1 phase arrest in the cell cycle, confirming its role as a CDK inhibitor.

The biological activity of this compound is closely related to its structural components:

- Inhibition of CDK2 : The interaction between the compound and CDK2 has been characterized using molecular docking studies, which suggest that the dioxidoisothiazolidin moiety fits well into the ATP-binding site of CDK2, blocking substrate access.

- Redox Reactions : The sulfur and oxygen atoms in the dioxidoisothiazolidin structure may participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as sulfonamide backbones, substituted phenyl rings, or isothiazolidine derivatives.

Table 1: Structural and Functional Comparison

Key Findings

Structural Impact on Activity: The 1,1-dioxidoisothiazolidine group (shared with ) is associated with enhanced target binding and reduced toxicity compared to simple sulfonyl groups (e.g., ethylsulfonyl in ). Methoxy substituents (e.g., 2-methoxy in the target compound vs.

Biological Relevance :

- The indazole derivative in demonstrates that the 1,1-dioxidoisothiazolidine group synergizes with heterocyclic cores (indazole vs. phenyl in the target compound) to achieve tissue-specific efficacy.

- Compounds with ethylsulfonyl groups (e.g., ) are often intermediates or precursors, whereas sulfonamides with halogen substituents (e.g., ) exhibit broader antimicrobial activity.

Synthetic Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.